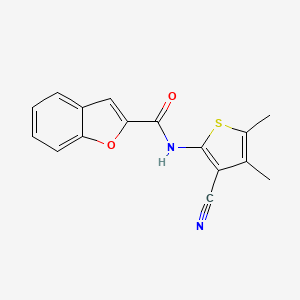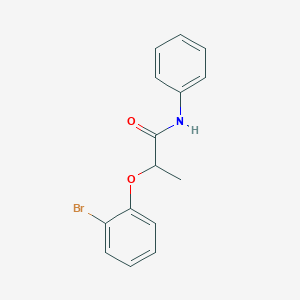![molecular formula C14H19ClN2O2 B4403091 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403091.png)
2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride
描述
2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride, also known as WAY-100635, is a selective serotonin receptor antagonist that is widely used in scientific research applications. It was first synthesized in 1994 and has since been used in numerous studies investigating the role of serotonin in various physiological and pathological processes.
科学研究应用
2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride is primarily used as a research tool to investigate the role of serotonin in various physiological and pathological processes. It is a highly selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed throughout the brain and plays a key role in regulating mood, anxiety, and stress responses. This compound has been used in a wide range of studies investigating the role of serotonin in depression, anxiety, schizophrenia, addiction, and other psychiatric disorders.
作用机制
The mechanism of action of 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride is based on its ability to selectively block the serotonin 5-HT1A receptor. This receptor is a G protein-coupled receptor that inhibits the activity of neurons in the brain. By blocking this receptor, this compound increases the activity of serotonin neurons, leading to increased serotonin release and enhanced neurotransmission. This mechanism of action is thought to underlie the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on serotonin neurotransmission. By blocking the 5-HT1A receptor, this compound enhances serotonin release and neurotransmission, leading to a range of effects on mood, anxiety, and stress responses. In preclinical studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as effects on cognition and memory. However, the precise physiological effects of this compound are still not fully understood and require further investigation.
实验室实验的优点和局限性
The main advantages of using 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride in lab experiments are its high selectivity for the serotonin 5-HT1A receptor and its well-established synthesis method. This makes it a reliable research tool for investigating the role of serotonin in various physiological and pathological processes. However, there are also some limitations to using this compound in lab experiments. For example, its effects may be influenced by other neurotransmitters and receptors, and its precise physiological effects are still not fully understood. Additionally, the use of this compound in animal studies may not fully reflect its effects in humans, and further research is needed to validate its use as a research tool in human studies.
未来方向
There are many potential future directions for research on 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride. One area of interest is the role of serotonin in the pathophysiology of various psychiatric disorders, such as depression, anxiety, and schizophrenia. By investigating the effects of this compound on these disorders, researchers may be able to identify new treatment targets and develop more effective therapies. Additionally, there is growing interest in the role of serotonin in the regulation of appetite and metabolism, and this compound may be a useful tool for investigating these processes. Finally, further research is needed to fully understand the physiological effects of this compound and its potential limitations as a research tool.
属性
IUPAC Name |
2-(3-morpholin-4-ylpropoxy)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-12-13-4-1-2-5-14(13)18-9-3-6-16-7-10-17-11-8-16;/h1-2,4-5H,3,6-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZCGXZYECXESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{4-methoxy-3-[(4-methyl-3-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B4403029.png)
![3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4403034.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4403044.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-methoxybenzamide](/img/structure/B4403049.png)
![benzyl {2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403051.png)
![4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4403070.png)
![{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4403071.png)

